1-(Isocyanomethyl)-1H-benzotriazole

Descripción

Overview of Isocyanide Chemistry and its Significance in Modern Organic Synthesis

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the functional group -N≡C. vedantu.comwikipedia.org Discovered in the 19th century, these compounds were initially noted for their powerful and often unpleasant odors. vedantu.com However, their true value in organic synthesis has been increasingly recognized over the decades. rsc.orgutexas.edu Isocyanides are isoelectronic with carbon monoxide, a property that informs their rich coordination chemistry with transition metals. wikipedia.orgacs.org

The significance of isocyanides in modern organic synthesis stems from their unique reactivity. The terminal carbon atom exhibits both nucleophilic and electrophilic character, a duality that allows for diverse chemical transformations. rsc.org This reactivity is harnessed in numerous multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. wikipedia.orgsigmaaldrich.com The ability to construct multiple bonds and stereocenters in a single step makes isocyanide-based MCRs a powerful tool in combinatorial chemistry and drug discovery. utexas.eduacs.org Furthermore, isocyanides serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds. rsc.org

Historical Context and Evolution of Benzotriazole (B28993) Methodology in Organic Chemistry

Benzotriazole (BTA) is a heterocyclic compound composed of a benzene (B151609) ring fused to a 1,2,3-triazole ring. researchgate.netwikipedia.org While first synthesized in the 19th century, its widespread application in organic chemistry is a more recent development. orgsyn.org Initially, benzotriazole and its derivatives were primarily recognized for their utility as corrosion inhibitors, particularly for copper and its alloys, and as antifogging agents in photography. wikipedia.orgresearchgate.net

From a synthetic perspective, the benzotriazole moiety has proven to be an exceptionally versatile tool. nih.gov A significant milestone in its evolution was the development of benzotriazole-assisted synthesis, pioneered by Alan Katritzky. This methodology utilizes benzotriazole as a synthetic auxiliary. When attached to a functional group, the benzotriazole unit can activate the group towards nucleophilic attack and then serve as an excellent leaving group. nih.gov This strategy has been successfully applied to a wide range of chemical transformations, including N-, O-, C-, and S-acylations, making N-acylbenzotriazoles easy-to-handle and effective acylating agents. nih.gov The stability and reactivity of benzotriazole derivatives have cemented their role as indispensable reagents in the modern synthetic chemist's toolkit. nih.gov

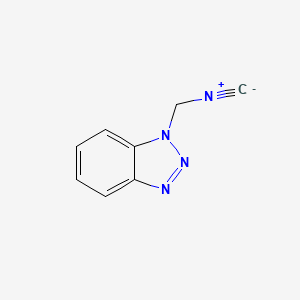

Definition, Nomenclature, and Structural Characteristics of 1-(Isocyanomethyl)-1H-benzotriazole

This compound is an organic compound that integrates the functional features of both isocyanides and benzotriazoles. It serves as a valuable reagent in organic synthesis, for instance, in the preparation of oxopyrrolidinyl amides through the Ugi four-center three-component reaction. pharmaffiliates.com

The compound is known by several names in chemical literature and commercial catalogs. These synonyms are crucial for comprehensive database searches and material procurement.

| Synonym | Source(s) |

| (1H-Benzotriazol-1-yl)methyl Isocyanide | pharmaffiliates.comtcichemicals.comcymitquimica.comlgcstandards.comchemdad.com |

| 1-(Isocyanidomethyl)-1H-benzotriazole | tcichemicals.comcymitquimica.comchemdad.com |

| 1H-1,2,3-benzotriazole, 1-(isocyanomethyl)- | cymitquimica.com |

| 1H-Benzotriazol-1-ylmethyl isocyanide | sigmaaldrich.comlgcstandards.comchemimpex.com |

| 1-(isocyanomethyl)-1H-benzo[d] tcichemicals.comcymitquimica.comchemimpex.comtriazole | pharmaffiliates.com |

| Benzotriazol-1-ylmethyl Isocyanide | lgcstandards.com |

| 1-(isocyanomethyl)benzotriazole | lgcstandards.comchemdad.com |

The elemental composition and mass of the molecule are fundamental properties for its identification and use in quantitative chemical reactions.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆N₄ | sigmaaldrich.compharmaffiliates.comcymitquimica.comlgcstandards.comchemimpex.com |

| Molecular Weight | 158.16 g/mol | sigmaaldrich.compharmaffiliates.comcymitquimica.comlgcstandards.comchemimpex.com |

| Monoisotopic Mass | 158.05925 Da | uni.lu |

The structure of this compound consists of a benzotriazole ring system where a hydrogen atom on one of the nitrogen atoms is replaced by an isocyanomethyl group (-CH₂NC).

The benzotriazole core itself can exist in tautomeric forms, but crystallographic data for the parent molecule confirm the 1H-tautomer as the predominant form. wikipedia.org In this compound, the substituent is located at the N1 position of the benzotriazole ring. A key isomeric consideration is the distinction between this compound and its isomer, 1-((cyanomethyl))-1H-benzotriazole, where the functional group is a nitrile (-CH₂CN) instead of an isocyanide. Another positional isomer would be 2-(Isocyanomethyl)-2H-benzotriazole, where the isocyanomethyl group is attached to the N2 position of the triazole ring.

To ensure unambiguous identification, a variety of registry numbers and codes are assigned to chemical substances.

| Identifier | Value | Source(s) |

| CAS Registry Number | 87022-42-2 | sigmaaldrich.compharmaffiliates.comtcichemicals.comlgcstandards.comchemimpex.com |

| PubChem CID | 3832111 | chemimpex.comuni.lu |

| Beilstein/REAXYS Number | 3605540, 7762310 | sigmaaldrich.comtcichemicals.com |

| MDL Number | MFCD00961633 | sigmaaldrich.comchemimpex.com |

| InChIKey | YZTNZXMSOPEFKC-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Positioning this compound within the Broader Field of Heterocyclic Chemistry

Heterocyclic chemistry is a vast and critical branch of organic chemistry, and this compound is firmly rooted within this field due to its benzotriazole core. The compound serves as a bridge between the chemistry of benzotriazoles and the synthetic utility of isocyanides, offering a unique set of reactive properties.

Benzotriazole, a bicyclic heterocyclic compound, is recognized as a highly versatile scaffold in synthetic and medicinal chemistry. gsconlinepress.comijcrt.org Its derivatives are not merely passive structural components but active participants in chemical reactions, often serving as excellent synthetic auxiliaries. The benzotriazole group can function as a good leaving group, facilitating a variety of transformations.

The applications of benzotriazole derivatives in organic synthesis are extensive and well-documented. ethernet.edu.et They are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. For instance, N-acylbenzotriazoles are stable, crystalline solids that act as effective acylating agents for amines, alcohols, and other nucleophiles, finding use in the synthesis of peptides and other complex molecules. ethernet.edu.etorganic-chemistry.org The Katritzky group, in particular, has extensively demonstrated the utility of benzotriazole as a synthetic auxiliary, developing methodologies that have become standard in the field. ethernet.edu.et Furthermore, these derivatives are key intermediates in the synthesis of a wide range of heterocyclic systems, including oxygen- and nitrogen-containing heterocycles. ethernet.edu.et The stability and reactivity of the benzotriazole ring system allow for its strategic introduction and subsequent removal, making it a powerful tool for synthetic chemists. ethernet.edu.et

The isocyanide functional group (-N≡C), isomeric to the nitrile group, is characterized by its unique electronic structure, possessing both nucleophilic and electrophilic character at the terminal carbon atom. researchgate.netnih.gov This dual reactivity makes isocyanides exceptionally versatile intermediates in organic synthesis. researchgate.net They are renowned for their participation in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, embodying the principles of green chemistry by improving atom economy and reducing waste. researchgate.net

The most prominent examples of isocyanide-based MCRs are the Passerini and Ugi reactions. researchgate.netrsc.org In these reactions, the isocyanide acts as a crucial component, enabling the rapid assembly of complex, highly functionalized molecules like α-acyloxy carboxamides and α-acetamido carboxamides, which are valuable scaffolds in medicinal chemistry. researchgate.net Beyond MCRs, isocyanides are used in the synthesis of various nitrogen-containing heterocycles, peptides, and polymers. researchgate.netrsc.org Recent advances have also highlighted their role in transition-metal-catalyzed reactions, particularly in C-H functionalization, further expanding their synthetic potential. rsc.org The ability of the isocyanide group to act as a "convertible" functional group allows for the introduction of nitrogen and carbonyl functionalities into a molecule, making compounds like this compound powerful reagents for constructing molecular diversity. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

1-(isocyanomethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-9-6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTNZXMSOPEFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397045 | |

| Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87022-42-2 | |

| Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1 Isocyanomethyl 1h Benzotriazole in Organic Transformations

Role as a Reactant in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to molecular complexity. 1-(Isocyanomethyl)-1H-benzotriazole is a well-suited component for isocyanide-based MCRs, including the renowned Passerini and Ugi reactions. The benzotriazole (B28993) group, in particular, often acts as a "convertible" or cleavable group, enabling subsequent transformations that would be difficult to achieve with more conventional isocyanides.

Passerini Condensation

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. nih.govrsc.org This reaction is valued for its convergence and ability to rapidly generate highly functionalized molecules. nih.gov While this compound is cited as a reactant for Passerini condensations, specific examples detailing the scope and limitations with this particular isocyanide are not extensively documented in readily available literature.

The general mechanism, which proceeds rapidly in aprotic solvents, is believed to involve a trimolecular, non-ionic pathway where hydrogen bonding plays a key role in organizing the reactants. rsc.orgnih.gov The reaction culminates in an acyl group transfer to furnish the stable α-acyloxy amide product. nih.gov

Ugi-type Reactions

The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide-based MCRs, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. mdpi.comnih.gov This reaction is favored in polar protic solvents like methanol, which supports the proposed ionic mechanism involving the formation of a key nitrilium intermediate. mdpi.comnih.gov

A significant and well-documented application of this compound is its use as a "cleavable isocyanide" in the Ugi-tetrazole reaction. beilstein-journals.org This variation of the Ugi reaction replaces the carboxylic acid component with hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide), leading to the formation of 1,5-disubstituted tetrazoles. mdpi.comnih.gov Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.orglookchem.com

In this context, this compound serves as a synthetic equivalent of a protected primary amine. It smoothly undergoes the Ugi-tetrazole reaction with an amine, a carbonyl compound, and an azide (B81097) source to form a 1,5-disubstituted aminomethyl tetrazole, where the benzotriazolylmethyl group is attached to the amide nitrogen. beilstein-journals.org The key advantage of this reagent is that the benzotriazole moiety can be subsequently cleaved under acidic conditions. This cleavage unmasks a primary amide functionality, yielding substituted α-aminomethyl tetrazoles, which are valuable building blocks that are otherwise challenging to synthesize directly. beilstein-journals.org

Table 1: Ugi-Tetrazole Reaction using this compound and Subsequent Cleavage

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reactant 3 (Isocyanide) | Reactant 4 (Azide) | Intermediate Product | Cleavage Product |

|---|---|---|---|---|---|

| Primary/Secondary Amine | Aldehyde/Ketone | This compound | TMSN₃ | 1,5-Disubstituted aminomethyl tetrazole (with Bt-CH₂-amide) | α-Aminomethyl tetrazole (primary amide) |

Data derived from research on cleavable isocyanides in Ugi-type reactions. beilstein-journals.org

Heterocyclization with Imines

The reaction of isocyanides with imines can lead to various heterocyclic systems, often through cycloaddition pathways. While the reaction of this compound with imines has been noted as a potential application, specific, documented examples detailing the resulting heterocyclic products and reaction mechanisms are not readily found in the surveyed scientific literature. General pathways for such reactions can involve [3+2] cycloadditions to form five-membered rings. rsc.org

Reactions with Carbonyl Compounds

Beyond its role in multicomponent reactions, this compound exhibits important reactivity with carbonyl compounds, providing routes to valuable oxygen-containing heterocycles.

Formation of Oxazolines and Oxazoles from Ketones and Aldehydes

Research by A.R. Katritzky and coworkers has shown that benzotriazol-1-ylmethyl isocyanide (BetMIC) is a versatile reagent for the synthesis of oxazolines and oxazoles directly from carbonyl compounds. nih.gov This transformation provides a direct and mild route to these important heterocyclic scaffolds, which are prevalent in biologically active compounds and are useful as synthetic intermediates. organic-chemistry.orgtsijournals.com

The reaction of this compound with ketones affords 2-substituted oxazolines. These oxazolines can, in turn, be valuable precursors for other functional groups, such as α-hydroxyaldehydes. nih.gov When aldehydes are used as the carbonyl component, the reaction with this compound leads directly to the formation of substituted oxazoles. nih.gov

Table 2: Synthesis of Oxazolines and Oxazoles using this compound

| Carbonyl Reactant | Isocyanide Reactant | Heterocyclic Product |

|---|---|---|

| Ketone | This compound | Oxazoline |

| Aldehyde | This compound | Oxazole |

Data based on the reported reactivity of benzotriazol-1-ylmethyl isocyanide (BetMIC). nih.gov

One-Carbon Homologation and Functionalization of Aldehydes

This compound serves as a versatile one-carbon synthon, particularly in the homologation of aldehydes. This process typically involves the conversion of an aldehyde into a derivative with one additional carbon atom. For instance, aldehydes can be transformed into one-carbon homologated N-(α-haloacyl)benzotriazoles. This is achieved by first reacting the aldehyde with a one-carbon synthon like BtCH₂P⁺Ph₃Cl⁻ to form vinylbenzotriazoles. Subsequent treatment with bromine and triethylamine (B128534) (Et₃N) yields 1-bromovinylbenzotriazoles. These intermediates are then treated with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in an acetonitrile-water mixture to produce the final N-(α-haloacyl)benzotriazole products in yields ranging from 53-77%. researchgate.net

Another approach to one-carbon homologation involves the conversion of aldehydes to α,β-unsaturated aldehydes, or enals, through a two-carbon homologation process that can be adapted. organic-chemistry.org While not a direct application of this compound, the principles of extending the carbon chain of an aldehyde are fundamental to homologation reactions. organic-chemistry.org

Nucleophilic Addition and Substitution Reactions

Addition to Secondary Amines and Subsequent Reactions

The isocyanide functional group in this compound is susceptible to nucleophilic attack. Secondary amines (R₂NH) can add to the isocyanide carbon to form formamidine (B1211174) intermediates. These reactions are analogous to the well-established nucleophilic addition of amines to carbonyl compounds, which proceed through the formation of a carbinolamine intermediate. libretexts.orgunizin.org In the case of isocyanides, the initial adduct can undergo further transformations.

The reaction of benzotriazole with formaldehyde (B43269) and aliphatic primary amines provides a relevant comparison. Depending on the stoichiometry and the structure of the amine, various products can be formed, including N,N-bis(benzotriazol-1-ylmethyl)amines, (BtCH₂NR)₂CH₂, and N-(benzotriazol-1-ylmethyl)amines. researchgate.netrsc.org These reactions highlight the reactivity of the benzotriazole moiety and its ability to participate in the formation of complex adducts with amines. researchgate.netrsc.org While primary amines are discussed in this context, the principles extend to the reactions with secondary amines, which would lead to different product types due to the presence of only one N-H bond. nih.govlibretexts.orgyoutube.com

The general mechanism for the addition of a secondary amine to a carbonyl compound involves nucleophilic attack to form a tetrahedral intermediate, followed by proton transfer and dehydration to yield an enamine. libretexts.orgunizin.orglibretexts.org This process is acid-catalyzed and reversible. unizin.org A similar pathway can be envisioned for the reaction with the isocyanide group of this compound.

Nucleophilic Substitution Reactions involving Benzotriazole Moieties

The benzotriazole group is an excellent leaving group in nucleophilic substitution reactions. lupinepublishers.comnih.gov This property is exploited in various synthetic transformations. For example, the N-chloromethyl group of 1-(chloromethyl)benzotriazole readily undergoes nucleophilic substitution with a variety of nucleophiles, including those based on carbon, nitrogen, phosphorus, oxygen, and sulfur. rsc.org

Similarly, the benzotriazole moiety in this compound can be displaced by nucleophiles. The ease of substitution is a key feature of benzotriazole chemistry, enabling the introduction of diverse functional groups. lupinepublishers.comnih.gov In the context of purine (B94841) chemistry, the 1,2,3-triazolyl group at the C6 position has been shown to act as a leaving group in SNAr reactions with O- and C-nucleophiles under mild, transition-metal-free conditions. nih.gov This demonstrates the general utility of triazole-based leaving groups in nucleophilic substitution. nih.gov

Mechanistic Insights into Reactions Involving this compound

Reaction Pathways and Intermediate Formation

The reactions of this compound often proceed through the formation of distinct intermediates. In nucleophilic addition reactions with amines, a formamidine intermediate is initially formed. libretexts.orgunizin.org Subsequent reaction steps can lead to a variety of final products, depending on the reaction conditions and the nature of the reactants.

In substitution reactions, the stability of the benzotriazolide anion makes the benzotriazole group an effective leaving group. lupinepublishers.comnih.gov The reaction mechanism can be complex, sometimes involving unexpected intermediates. For instance, in some nucleophilic aromatic substitutions, the formation of a benzyne (B1209423) intermediate has been proposed, arising from an elimination-addition mechanism. youtube.com This typically requires a very strong base. youtube.com

The oxidation of 1-aminobenzotriazole (B112013) can lead to the formation of benzyne, a highly reactive intermediate. rsc.org While not directly involving this compound, this illustrates the potential for benzotriazole derivatives to generate reactive species that can participate in subsequent transformations.

Computational Chemistry and Theoretical Studies of Reactivity

Computational chemistry provides valuable insights into the reactivity and reaction mechanisms of benzotriazole derivatives. Theoretical studies and ab initio calculations have been employed to investigate the structures of related compounds, such as N-hydroxyisocyanate derivatives. scispace.com

Theoretical calculations have been used to study the degradation mechanisms of 1H-benzotriazole initiated by hydroxyl radicals. nih.gov These studies indicate that addition reactions are the primary pathways and have determined the rate constants for these reactions. nih.gov Such computational approaches can also be applied to understand the reactivity of this compound, predicting reaction pathways and the stability of intermediates. For example, predicted collision cross-section values for various adducts of this compound have been calculated. uni.lu

The photocatalytic degradation of 1H-benzotriazole has also been investigated, revealing that the degradation rate is pH-dependent and that the primary intermediates are hydroxylated products. mdpi.com These experimental findings, supported by mechanistic interpretations, provide a framework for understanding the reactivity of the benzotriazole core under various conditions.

HOMO/LUMO Analysis

A thorough search of scientific databases and chemical literature did not yield specific studies focused on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis of this compound. This type of analysis is crucial for understanding a molecule's electronic properties, reactivity, and kinetic stability. While computational studies have been performed on other benzotriazole derivatives to determine their HOMO-LUMO energy gaps, such data is not available for the isocyanomethyl variant.

Degradation Mechanisms

Similarly, there is a lack of published research on the specific degradation mechanisms of this compound. Extensive research has been conducted on the environmental fate and degradation of the parent compound, 1H-benzotriazole, due to its widespread use as a corrosion inhibitor and its persistence as an environmental contaminant. These studies explore various degradation pathways, including photocatalysis, ozonation, and biodegradation. However, it is not scientifically accurate to extrapolate these findings to this compound, as the presence of the isocyanomethyl group (-CH₂NC) would significantly alter the molecule's chemical properties and, consequently, its degradation behavior.

General information from suppliers confirms the compound's identity and basic properties. It is known to be a reactant in multicomponent reactions like the Passerini and Ugi reactions. However, this application in synthesis does not provide insight into its degradation pathways or detailed electronic structure.

Further research is required to elucidate the specific electronic characteristics and environmental or chemical degradation pathways of this compound.

Future Directions and Emerging Research Areas for 1 Isocyanomethyl 1h Benzotriazole

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 1-(isocyanomethyl)-1H-benzotriazole is a rich area for discovery. While its role in established multicomponent reactions like the Passerini and Ugi reactions is recognized, the full extent of its synthetic utility remains to be charted. sigmaaldrich.com Future research will likely focus on uncovering novel reaction pathways by leveraging its unique electronic properties. The isocyanide group can act as a nucleophile, an electrophile, or even a radical, opening doors to a wide array of chemical transformations. mdpi.com

A key area of development will be the design of innovative catalytic systems to modulate the reactivity of this compound. This includes the use of transition metal catalysts to facilitate new bond formations and the exploration of organocatalysis to achieve enantioselective transformations. researchgate.netresearchgate.net For instance, an unusual oxidative coupling reaction of isocyanides with toluene (B28343) derivatives has been demonstrated using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, where the isocyano group acts as an N1 synthon, thereby expanding its known reactivity profile. organic-chemistry.org Furthermore, visible-light photocatalysis has emerged as a powerful tool in isocyanide chemistry, enabling the development of mild and efficient synthetic methods. researchgate.netnih.gov

Future investigations may also explore domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, leading to the rapid construction of complex molecular architectures from simple starting materials. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of this compound chemistry with continuous flow technology presents a significant opportunity to enhance reaction efficiency, safety, and scalability. rsc.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch processes. This is particularly advantageous for handling potentially hazardous or unstable isocyanide compounds. rsc.org

A continuous flow approach for the synthesis, purification, and in-line reaction of isocyanides has been developed, mitigating issues related to their instability and unpleasant odor. rsc.org This methodology not only simplifies the experimental setup but also facilitates rapid processing and post-modification reactions. rsc.org

In line with the principles of green chemistry, future research will focus on developing more sustainable synthetic routes to and from this compound. rsc.org This includes the use of greener solvents, minimizing waste generation, and employing catalytic methods that operate under milder conditions. mdpi.comnih.gov For example, a highly efficient and environmentally friendly protocol for isocyanide synthesis from N-substituted formamides using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent has been reported, offering high yields in a short reaction time with minimal waste. mdpi.comnih.gov The development of reusable catalysts, such as zinc-based heterogeneous catalysts for triazole synthesis, further contributes to the sustainability of these processes. rsc.org

Advanced Spectroscopic and Characterization Techniques for Reaction Monitoring

To gain deeper insights into the reaction mechanisms involving this compound, the application of advanced in-situ spectroscopic techniques is crucial. spectroscopyonline.com Techniques such as fiber-optic FT-IR/ATR spectroscopy can be employed for real-time monitoring of reaction kinetics. researchgate.net This allows for the observation of transient intermediates and provides valuable data for optimizing reaction conditions. spectroscopyonline.com

The characteristic absorption of the isocyanate group in the infrared spectrum makes it particularly amenable to monitoring via FT-IR spectroscopy. researchgate.net Similarly, the isocyanide functional group in other molecules has been monitored using Raman spectroscopy. nih.gov For instance, surface-enhanced Raman scattering (SERS) has been used to monitor the intracellular behavior of isocyanide-functionalized nanoparticles. nih.gov

Other powerful techniques for reaction monitoring include nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. spectroscopyonline.comnist.govnist.gov The development of hyphenated techniques, such as LC-MS and GC-MS, will be instrumental in identifying and quantifying products and byproducts in complex reaction mixtures.

Computational Design and Prediction of New Reactivities

Computational chemistry and theoretical modeling are poised to play a pivotal role in accelerating the discovery of new reactions and applications for this compound. nih.gov Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict transition state geometries, and calculate reaction energetics. sci-hub.sebohrium.com This information is invaluable for understanding the underlying principles governing the reactivity of the molecule and for designing experiments to test new hypotheses. sci-hub.se

For example, computational studies have been successfully employed to support experimental findings in the synthesis of 1H-benzotriazole-1-carboximidamides, providing insights into the energy profiles and transition states of the reactions. sci-hub.sebohrium.com Similarly, theoretical calculations have been used to investigate the degradation mechanisms of 1H-benzotriazole initiated by hydroxyl radicals. nih.gov

Machine learning and artificial intelligence are also emerging as powerful tools for reaction prediction and optimization. rsc.org By training algorithms on large datasets of known reactions, it may be possible to predict the outcome of new transformations involving this compound and to identify promising new areas of chemical space to explore.

Applications in Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and nanomaterials. The benzotriazole (B28993) moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of well-defined supramolecular structures. nih.gov

For instance, the ability of isocyanides to functionalize gold and silver nanoparticles has been demonstrated, opening up possibilities for the development of new sensors and imaging agents. nih.gov The resulting nanoparticles can be monitored in situ using techniques like SERS, providing insights into their behavior in biological systems. nih.gov

Future research in this area could explore the synthesis of polymers and metal-organic frameworks (MOFs) incorporating the this compound unit. These materials could exhibit interesting properties for applications in gas storage, catalysis, and drug delivery. The self-assembly of this molecule into well-ordered structures on surfaces could also be investigated for applications in molecular electronics and nanotechnology.

Development of High-Throughput Screening for New Transformations

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid screening of large libraries of compounds and reaction conditions, enabling the identification of "hits" with desired properties. acs.org

For example, HTS assays have been successfully used to screen for small molecules with antiviral activity. acs.org A similar approach could be applied to discover new catalytic transformations for this compound or to identify new derivatives with interesting biological activities. The use of multicomponent reactions, for which isocyanides are well-suited, is particularly amenable to HTS approaches for generating diverse molecular scaffolds. acs.org

The integration of HTS with automated synthesis and analysis platforms will further streamline the discovery process, allowing for the rapid exploration of a vast chemical space and the identification of novel and valuable transformations for this versatile building block.

Q & A

Q. What are the recommended safety protocols for handling 1-(Isocyanomethyl)-1H-benzotriazole in laboratory settings?

- Methodological Answer : This compound requires strict adherence to safety measures due to acute toxicity and skin/eye hazards. Use fume hoods (engineering controls), nitrile gloves, and safety goggles. Avoid inhalation by employing respiratory protection (e.g., N95 masks). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, ventilated area away from incompatible materials like strong oxidizers .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical approach involves nucleophilic substitution or condensation reactions. For example, reduction of nitroaryl precursors using tin(II) chloride in acidic aqueous-alcoholic media. Key parameters include HCl concentration (18–36%) to control reaction pathways and minimize alkylation by-products. Post-synthesis, purification via column chromatography with solvents like ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use and NMR to confirm substitution patterns and detect impurities (e.g., DMSO-d6 as solvent). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H] peaks). IR spectroscopy identifies functional groups like isocyanomethyl (-NCO) stretches. Purity assessment via HPLC with UV detection at 254 nm is advised .

Advanced Research Questions

Q. How do reaction conditions influence by-product formation during the synthesis of this compound derivatives?

- Methodological Answer : Elevated HCl concentrations (e.g., 36%) promote alkylation side reactions with alcohols, yielding compounds like 1-{2-[(propan-2-yl)amino]-4-(trifluoromethyl)phenyl}-1H-benzotriazole. Lower HCl (18%) minimizes these effects. Kinetic studies via NMR time-course experiments can monitor intermediate formation. Optimize temperature (60–80°C) and reaction time (<6 hours) to balance yield and selectivity .

Q. What degradation pathways occur when this compound is exposed to ozone in aqueous environments?

- Methodological Answer : Ozonolysis generates 1H-1,2,3-triazole-4,5-dicarbaldehyde (CHON) as a primary product, confirmed via Q-TOF-MS and isotopic labeling. Hydroxyl radicals (•OH) further degrade intermediates. Use scavengers like tert-butanol to distinguish ozonolysis vs. radical pathways. Environmental studies in wastewater matrices show similar degradation profiles but require higher ozone doses for complete mineralization .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in electrophilic substitutions. Molecular docking studies predict interactions with biological targets, such as enzymes or receptors. Software like Gaussian or AutoDock integrates spectroscopic data (e.g., Hirshfeld surface analysis) to validate computational predictions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at 4°C enhances crystal growth. Co-crystallization with stabilizing agents (e.g., crown ethers) improves lattice stability. For twinned crystals, SHELXL refinement software with HKLF5 data integration resolves structural ambiguities. Validate results with R-factor convergence (<5%) and residual density maps .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Discrepancies arise from solvent choice and HCl purity. Studies using anhydrous HCl in ethanol report higher stability, while aqueous HCl (36%) induces hydrolysis. Monitor pH (2–4) and track degradation via LC-MS. Comparative studies using deuterated solvents (e.g., DO) can isolate protonation effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.